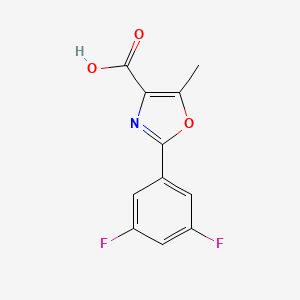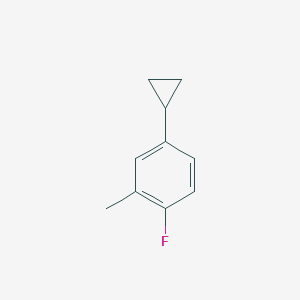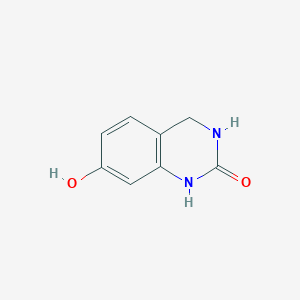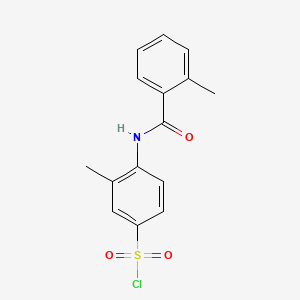![molecular formula C10H13ClN2 B13694765 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13694765.png)
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of cyclopenta[d]pyrimidines This compound is characterized by its unique structure, which includes a chloro group at the 2-position and an isopropyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and the catalyst . The reaction conditions usually require an inert atmosphere and temperatures ranging from 20°C to 50°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium alkoxide, hydrogen sulfide, and various alkylating agents. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It may be explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound can be used in the development of corrosion inhibitors and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. The chloro and isopropyl groups play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but lacks the isopropyl group.
4-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Similar structure but with a chloro group at the 4-position instead of the 2-position.
2-Chloro-4-(2,4-difluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine: Contains additional fluorine atoms on the phenyl ring.
Uniqueness
The uniqueness of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H13ClN2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC名 |
2-chloro-4-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C10H13ClN2/c1-6(2)9-7-4-3-5-8(7)12-10(11)13-9/h6H,3-5H2,1-2H3 |
InChIキー |
BNGUYAFPBJNWQV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=NC2=C1CCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



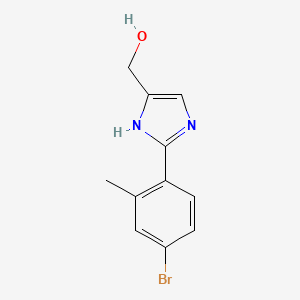
![Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate](/img/structure/B13694698.png)
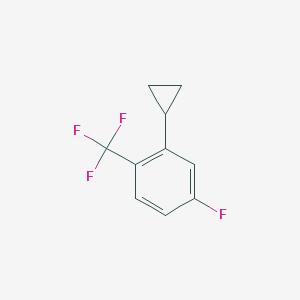
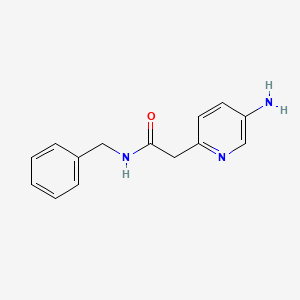
![O-[2-[3-(trifluoromethyl)phenoxy]ethyl]hydroxylamine](/img/structure/B13694713.png)


